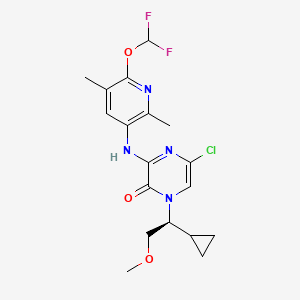
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a bromophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond through the reaction of the furan derivative with the appropriate amine under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially yielding amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield furan-2,5-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
- 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
- 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide
Uniqueness
The uniqueness of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-ethyl-6-methylphenyl)propanamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs with different substituents on the phenyl ring. This can result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
853330-94-6 |
|---|---|
Molecular Formula |
C22H22BrNO2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C22H22BrNO2/c1-3-16-6-4-5-15(2)22(16)24-21(25)14-12-19-11-13-20(26-19)17-7-9-18(23)10-8-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,25) |
InChI Key |
NEARVRQSBDIIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

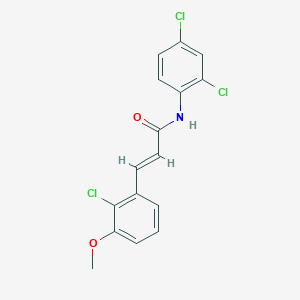
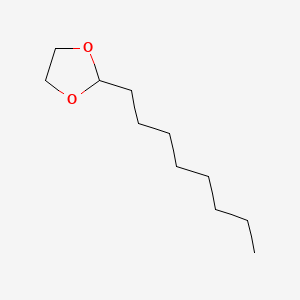
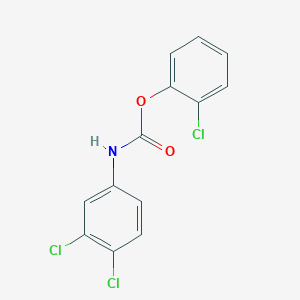
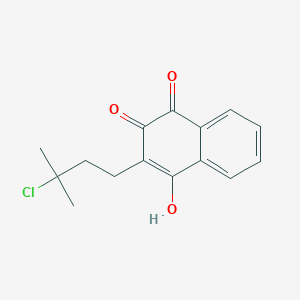
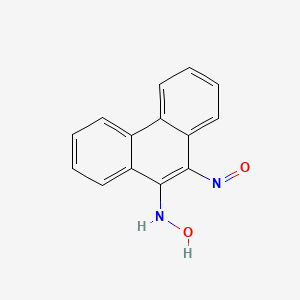
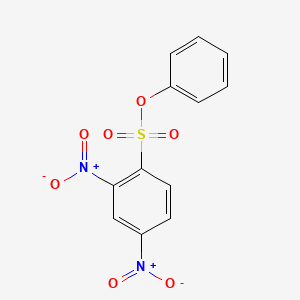
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
